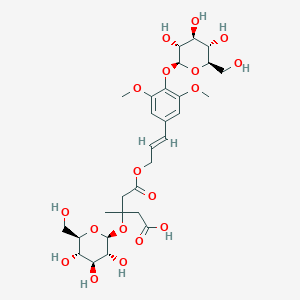

Tangshenoside I

Description

Properties

CAS No. |

117278-74-7 |

|---|---|

Molecular Formula |

C29H42O18 |

Molecular Weight |

678.6 g/mol |

IUPAC Name |

(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |

InChI |

InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1 |

InChI Key |

ABKPQICIFGNRAA-FPFGLZQYSA-N |

Isomeric SMILES |

C[C@](CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

tangshenoside I |

Origin of Product |

United States |

Foundational & Exploratory

Tangshenoside I: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tangshenoside I is a naturally occurring phenylpropanoid glycoside that has garnered significant interest within the scientific community. Primarily isolated from plants of the Codonopsis genus, this compound has demonstrated promising therapeutic potential, particularly in the context of skeletal muscle atrophy. This technical guide provides an in-depth overview of the natural sources of Tangshenoside I, detailed experimental protocols for its isolation and purification, and an examination of its interaction with key cellular signaling pathways. All quantitative data has been summarized for clarity, and critical experimental and logical workflows are visualized to facilitate a comprehensive understanding.

Natural Sources of Tangshenoside I

Tangshenoside I is predominantly found in the roots of several species belonging to the Codonopsis genus (family Campanulaceae). The most notable and commercially relevant sources are:

-

Codonopsis lanceolata (Deodeok): Widely cultivated in East Asia, the roots of this plant are a primary source for the extraction of Tangshenoside I.[1][2]

-

Codonopsis pilosula (Dangshen): Another significant source, this plant is a staple in traditional Chinese medicine and also contains notable quantities of Tangshenoside I.

The concentration of Tangshenoside I can vary depending on the plant's growing conditions, age, and processing methods.

Quantitative Data Summary

The following tables summarize the quantitative data related to the extraction and purification of Tangshenoside I from Codonopsis lanceolata.

| Parameter | Value | Reference |

| Plant Material | Dried roots of Codonopsis lanceolata | |

| Extraction Solvent | 50% Ethanol in Water | [3] |

| Tangshenoside I Content in Dried Root Powder | 3.49 - 3.74 mg/g | [3] |

| Purity after Preparative HPLC | > 95% |

Table 1: Yield and Purity of Tangshenoside I from Codonopsis lanceolata.

| Chromatographic Method | Column | Mobile Phase | Detection | Retention Time | Reference |

| Analytical HPLC | ACE 5 C18 (4.6 x 250 mm, 5 µm) | Gradient of 0.1% Acetic Acid (A) and Acetonitrile (B) | 267 nm | 16.87 min | |

| UPLC | Not specified | 50% (v/v) aqueous ethanol extract | Not specified | Not specified | [4] |

| HPLC-UV | C18 reversed column | Gradient of 10-40% acetonitrile in 0.1% formic acid | UV | Not specified | [5] |

Table 2: Chromatographic Conditions for the Analysis of Tangshenoside I.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of Tangshenoside I from the dried roots of Codonopsis lanceolata.

I. Extraction

-

Plant Material Preparation: 3.5 kg of dried, sliced roots of 3-year-old Codonopsis lanceolata are used as the starting material.[3]

-

Solvent Extraction: The dried root material is extracted with 20 L of 50% ethanol in water at 50°C for 20 hours.[3]

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.

II. Solvent Partitioning

-

Initial Dissolution: The concentrated crude extract (approximately 104.3 g) is dissolved in 700 mL of water.[1]

-

Sequential Partitioning: The aqueous solution is then sequentially partitioned with an equal volume of the following solvents in a separatory funnel:

-

n-Hexane

-

Methylene Chloride

-

Ethyl Acetate

-

n-Butanol

-

-

Fraction Collection: The n-butanol fraction, which is enriched with Tangshenoside I, is collected and concentrated under reduced pressure. This typically yields around 20 g of the butanol fraction.[1]

III. Column Chromatography

-

Stationary Phase: Diaion HP-20 resin is commonly used for the initial purification of the n-butanol fraction.[1]

-

Elution: The column is first washed with distilled water to remove sugars and other highly polar impurities. Subsequently, the fraction containing Tangshenoside I is eluted with methanol.[1]

-

Fraction Collection and Concentration: The methanol eluate is collected and concentrated to yield a purified fraction ready for further chromatographic separation.

IV. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is used for the final purification step.

-

Mobile Phase: The mobile phase typically consists of a gradient of acetonitrile and water, often with a small percentage of formic acid or acetic acid to improve peak shape. A common gradient is 10-40% acetonitrile in 0.1% formic acid over 60 minutes.[5][6]

-

Injection and Fraction Collection: The concentrated fraction from column chromatography is dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. Fractions corresponding to the Tangshenoside I peak are collected.

-

Final Processing: The collected fractions are combined and the solvent is removed under reduced pressure to yield purified Tangshenoside I with a purity of >95%.[7]

V. Thin-Layer Chromatography (TLC) for Monitoring

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform, methanol, and water in appropriate ratios can be used.

-

Visualization: After development, the plate is dried and can be visualized under UV light (254 nm). For enhanced visualization, the plate can be sprayed with a 10% sulfuric acid in ethanol solution followed by heating, which will char the organic compounds and make them visible as dark spots.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of Tangshenoside I and its associated signaling pathway.

Caption: Experimental workflow for the isolation of Tangshenoside I.

Caption: Tangshenoside I signaling pathway in skeletal muscle.

Mechanism of Action: PI3K/Akt/mTORC1 Signaling Pathway

Tangshenoside I has been shown to ameliorate skeletal muscle atrophy by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[7] This pathway is a crucial regulator of cell growth and protein synthesis.

Activation of PI3K by Tangshenoside I leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates mTORC1. mTORC1 then promotes muscle protein synthesis through two primary downstream effectors:

-

p70S6 Kinase (p70S6K): Phosphorylation of p70S6K by mTORC1 enhances the translation of mRNAs that encode for ribosomal proteins and elongation factors, thereby increasing the cell's capacity for protein synthesis.

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of translation, a key step in protein synthesis.

Furthermore, activated Akt inhibits the Forkhead box O (FOXO) family of transcription factors.[8] By inhibiting FOXO, Tangshenoside I downregulates the expression of muscle-specific E3 ubiquitin ligases, such as Muscle RING-finger protein-1 (MuRF1) and Atrogin-1, which are key mediators of muscle protein degradation.[8] Thus, Tangshenoside I promotes muscle growth by both stimulating protein synthesis and inhibiting protein degradation.

References

- 1. bslonline.org [bslonline.org]

- 2. researchgate.net [researchgate.net]

- 3. bslonline.org [bslonline.org]

- 4. Quantitative Analysis of Tangshenoside I and Lobetyolin from Korean Deoduk (Codonopsis lanceolata) -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]

- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 6. Chemical constituents comparison of Codonopsis tangshen, Codonopsis pilosula var. modesta and Codonopsis pilosula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Tangshenoside I in Codonopsis pilosula

For Immediate Release

A Deep Dive into the Molecular Architecture of a Key Bioactive Compound in Traditional Medicine

This technical guide offers an in-depth exploration of the biosynthetic pathway of Tangshenoside I, a significant bioactive phenolic glycoside found in the roots of Codonopsis pilosula (Dangshen). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of this complex pathway, highlighting key enzymatic steps, and presenting detailed experimental methodologies for its further elucidation. While the complete pathway in Codonopsis pilosula is yet to be fully elucidated, this guide synthesizes current knowledge from related pathways and transcriptomic data to propose a putative biosynthetic route, offering a foundational roadmap for future research.

Introduction: The Significance of Tangshenoside I

Codonopsis pilosula, a perennial flowering plant, is a cornerstone of traditional Chinese medicine, valued for its wide array of therapeutic properties. Among its diverse chemical constituents, Tangshenoside I has garnered significant attention for its potential pharmacological activities. Structurally, Tangshenoside I is not a triterpenoid saponin as is common in this plant, but a more unique phenolic glycoside. It is comprised of a syringin moiety linked to a meglutol glucoside via an ester bond. Understanding the biosynthesis of this complex molecule is paramount for harnessing its therapeutic potential, enabling biotechnological production, and ensuring the quality control of Codonopsis pilosula-derived products.

Proposed Biosynthetic Pathway of Tangshenoside I

The biosynthesis of Tangshenoside I is a multi-faceted process, drawing precursors from two distinct primary metabolic pathways: the phenylpropanoid pathway and the mevalonate pathway. The subsequent assembly involves crucial glycosylation and esterification steps.

The Phenylpropanoid Pathway: Crafting the Syringin Aglycone

The syringin component of Tangshenoside I originates from the well-established phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP) that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another CYP enzyme that hydroxylates the aromatic ring of p-coumaroyl shikimate (derived from p-coumaroyl-CoA).

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) and Caffeic Acid O-Methyltransferase (COMT): These enzymes catalyze the methylation of hydroxyl groups on the aromatic ring. A series of hydroxylation and methylation steps, likely involving other specific CYPs and O-methyltransferases (OMTs), ultimately leads to the formation of sinapic acid, the direct precursor of the syringin aglycone.

-

Reduction and Glycosylation: Sinapic acid is then likely reduced to sinapyl alcohol. A subsequent glycosylation step, catalyzed by a specific UDP-glycosyltransferase (UGT) , attaches a glucose moiety to the hydroxyl group of sinapyl alcohol to form syringin.

The Mevalonate Pathway: The Genesis of Meglutol

Meglutol, chemically known as 3-hydroxy-3-methylglutaric acid, is derived from the mevalonate pathway, a central metabolic route for the biosynthesis of isoprenoids and sterols.

Key Enzymatic Steps:

-

Acetyl-CoA Acetyltransferase (AACT): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

-

HMG-CoA Synthase (HMGS): Adds another molecule of acetyl-CoA to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA Lyase: While HMG-CoA is a key intermediate, the direct precursor to meglutol is likely formed through a subsequent modification. The exact enzymatic step leading to 3-hydroxy-3-methylglutaric acid in plants for secondary metabolism is not well-defined but is proposed to branch from HMG-CoA.

-

Glycosylation: A specific UDP-glycosyltransferase (UGT) is then required to attach a glucose moiety to meglutol, forming meglutol glucoside.

The Final Assembly: Esterification

The culmination of the Tangshenoside I biosynthesis is the esterification of the glycosylated syringin and meglutol moieties. This crucial step is catalyzed by an acyltransferase , an enzyme capable of forming an ester bond between the carboxyl group of meglutol glucoside and a hydroxyl group on the syringin molecule.

Quantitative Data

Currently, there is a paucity of quantitative data specifically detailing the concentrations of intermediates in the Tangshenoside I biosynthetic pathway within Codonopsis pilosula. However, studies have quantified the end-product, Tangshenoside I, in various samples of the plant. This data is crucial for quality control and for understanding the metabolic flux towards this compound.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Tangshenoside I | Root | 0.1 - 2.5 | HPLC-DAD | [1] |

| Syringin | Root | 0.05 - 1.2 | HPLC-UV | [2] |

Table 1: Quantitative Analysis of Tangshenoside I and a Key Precursor in Codonopsis pilosula

Experimental Protocols

The elucidation of the Tangshenoside I biosynthetic pathway requires a combination of transcriptomic analysis, heterologous expression of candidate genes, and in vitro enzyme assays.

Identification of Candidate Genes via Transcriptome Analysis

-

RNA Extraction and Sequencing: Total RNA is extracted from the roots of Codonopsis pilosula at various developmental stages. High-throughput RNA sequencing (RNA-Seq) is then performed to generate a comprehensive transcriptome.

-

De Novo Assembly and Annotation: The sequencing reads are assembled into unigenes. These unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative homologs of enzymes involved in the phenylpropanoid and mevalonate pathways.

-

Differential Gene Expression Analysis: The expression levels of the annotated unigenes are compared across different tissues and developmental stages to identify genes that are co-expressed with the accumulation of Tangshenoside I.

Functional Characterization of Candidate Enzymes

Protocol for UDP-Glycosyltransferase (UGT) Assay:

-

Heterologous Expression: The open reading frame of a candidate UGT gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3). Protein expression is induced with IPTG.

-

Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay:

-

The standard reaction mixture (100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM of the acceptor substrate (e.g., sinapyl alcohol or meglutol)

-

5 mM UDP-glucose (sugar donor)

-

1-5 µg of the purified recombinant UGT.

-

-

The reaction is incubated at 30°C for 1-2 hours.

-

The reaction is terminated by adding an equal volume of methanol.

-

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product.

Protocol for Acyltransferase Assay:

-

Heterologous Expression and Purification: Similar to the UGT protocol, the candidate acyltransferase is expressed in E. coli and purified.

-

Enzyme Assay:

-

The reaction mixture (100 µL) contains:

-

50 mM phosphate buffer (pH 7.0)

-

1 mM syringin (acyl acceptor)

-

1 mM meglutol glucoside-CoA (acyl donor - may require in vitro synthesis) or meglutol glucoside and ATP/CoA for in situ activation.

-

1-5 µg of the purified recombinant acyltransferase.

-

-

The reaction is incubated at 30°C for 2-4 hours.

-

The reaction is terminated with methanol.

-

-

Product Analysis: The formation of Tangshenoside I is monitored by HPLC or LC-MS.

Future Directions and Conclusion

The proposed biosynthetic pathway for Tangshenoside I in Codonopsis pilosula provides a solid framework for future research. The immediate priorities are the definitive identification and functional characterization of the specific CYPs, UGTs, and the crucial acyltransferase involved in its assembly. Transcriptomic and metabolomic analyses of different Codonopsis species and tissues will be invaluable in pinpointing candidate genes. Subsequent heterologous expression and in vitro enzyme assays will be essential for confirming their catalytic activities.

A complete understanding of this pathway will not only demystify the formation of this important natural product but also pave the way for its sustainable production through metabolic engineering in microbial or plant-based systems. This will ultimately enhance the therapeutic applications and quality control of this vital medicinal herb.

References

Tangshenoside I: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Tangshenoside I for Researchers, Scientists, and Drug Development Professionals.

Introduction

Tangshenoside I is a naturally occurring phenylpropanoid glycoside isolated from the roots of Codonopsis pilosula and Codonopsis tangshen, plants widely used in traditional Chinese medicine.[1] Emerging research has highlighted its potential therapeutic applications, particularly in the amelioration of skeletal muscle atrophy and the prevention of gastric ulcers. This technical guide provides a comprehensive overview of the physical and chemical properties of Tangshenoside I, detailed experimental protocols for its extraction and analysis, and an in-depth look at its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Tangshenoside I is a complex molecule with the chemical formula C29H42O18.[1] While experimentally determined data for some physical properties remain to be fully elucidated in the literature, a summary of its known and computed properties is presented below.

Table 1: Physical and Chemical Properties of Tangshenoside I

| Property | Value | Source |

| Molecular Formula | C29H42O18 | PubChem[1] |

| Molecular Weight | 678.6 g/mol | PubChem[1] |

| IUPAC Name | (3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid | PubChem[1] |

| CAS Number | 117278-74-7 | PubChem[1] |

| Computed XLogP3 | -2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 9 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 18 | PubChem[1] |

| Rotatable Bond Count | 15 | PubChem[1] |

| Exact Mass | 678.23711449 | PubChem[1] |

| Monoisotopic Mass | 678.23711449 | PubChem[1] |

Note: Specific experimental data for melting point and solubility in various solvents are not extensively reported in publicly available literature and would require experimental determination.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of Tangshenoside I.

Mass Spectrometry: The fragmentation pattern of Tangshenoside I has been investigated using mass spectrometry. Key fragmentation pathways involve the loss of its two glucosyl moieties. In positive ion mode, characteristic fragment ions are observed, while in negative ion mode, different fragmentation patterns emerge, providing comprehensive structural information.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available, and assigned 1H and 13C NMR spectrum for Tangshenoside I is not readily found in a single comprehensive source, various studies on the chemical constituents of Codonopsis species have reported partial or full spectral data for this compound.[5][6][7][8] Researchers should refer to specialized chemical databases and literature for detailed assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A detailed FT-IR spectrum with peak assignments for Tangshenoside I is not widely available in the public domain. Experimental determination would be necessary to characterize the vibrational frequencies of its functional groups.

Experimental Protocols

Extraction and Purification of Tangshenoside I from Codonopsis pilosula

The following is a general protocol for the extraction and isolation of Tangshenoside I, based on methods described for the separation of compounds from Codonopsis pilosula.[9][10][11][12][13]

Methodology:

-

Preparation of Plant Material: Dried roots of Codonopsis pilosula are ground into a fine powder.

-

Extraction: The powdered roots are subjected to reflux extraction with 80% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which is enriched with glycosides like Tangshenoside I, is collected.

-

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography, often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid to improve peak shape) is used to separate the components.

-

Isolation: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing Tangshenoside I. These fractions are then pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure Tangshenoside I.

Biological Activity Assessment: Amelioration of Skeletal Muscle Atrophy

Tangshenoside I has been shown to ameliorate dexamethasone-induced muscle atrophy.[1][11][14][15][16][17] The following is a representative experimental protocol.

Animal Model:

-

Animals: Male C57BL/6 mice are commonly used.

-

Induction of Atrophy: Muscle atrophy is induced by daily intraperitoneal (i.p.) injections of dexamethasone (e.g., 25 mg/kg body weight) for a period of 10-14 days.[11]

-

Treatment: Concurrently with dexamethasone administration, mice are treated with Tangshenoside I. The administration route can be oral gavage, with doses determined by preliminary studies. A vehicle control group (receiving only the solvent for Tangshenoside I) and a positive control group (e.g., treated with a known anti-atrophic agent) are included.

-

Outcome Measures: At the end of the treatment period, various parameters are assessed, including:

-

Body weight and muscle mass (e.g., gastrocnemius, tibialis anterior).

-

Muscle fiber cross-sectional area (histological analysis of muscle tissue stained with H&E).

-

Grip strength and motor function tests.

-

Biochemical markers of muscle damage (e.g., lactate dehydrogenase in serum).

-

Western blot analysis of key signaling proteins in muscle tissue lysates.

-

Biological Activity Assessment: Prevention of Gastric Ulcer

Tangshenoside I has demonstrated protective effects against ethanol-induced gastric ulcers.[6][18][19][20][21][22][23] A typical experimental protocol is outlined below.

Animal Model:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Gastric Ulcer: Gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/rat) to fasted rats.[6][19][20][23]

-

Treatment: Rats are pre-treated with Tangshenoside I (at various doses, administered orally) for a specified period (e.g., 1-2 weeks) before the induction of ulcers. A vehicle control group and a positive control group (e.g., treated with omeprazole or another standard anti-ulcer drug) are included.

-

Outcome Measures: One hour after ethanol administration, the animals are sacrificed, and their stomachs are examined for:

-

Macroscopic evaluation of gastric lesions (ulcer index).

-

Histopathological examination of the gastric mucosa.

-

Biochemical analysis of gastric tissue homogenates for markers of oxidative stress (e.g., MDA, SOD, CAT) and inflammation.

-

Western blot analysis of proteins involved in relevant signaling pathways.

-

Biological Activities and Signaling Pathways

Amelioration of Skeletal Muscle Atrophy: PI3K/Akt/mTORC1 and SIRT1/PGC-1α Pathways

Tangshenoside I has been shown to counteract muscle atrophy by modulating key signaling pathways that regulate protein synthesis and degradation.

PI3K/Akt/mTORC1 Pathway: This pathway is a central regulator of muscle protein synthesis. Tangshenoside I is proposed to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 then promotes protein synthesis by phosphorylating its downstream targets, such as p70S6K and 4E-BP1.[24][25][26][27][28]

SIRT1/PGC-1α Pathway: This pathway is involved in mitochondrial biogenesis and function, which are crucial for muscle health. Sirtuin 1 (SIRT1) is a protein deacetylase that can activate the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis. Tangshenoside I is suggested to upregulate this pathway, thereby enhancing mitochondrial function and protecting against muscle atrophy.[10][15][29][30][31]

Prevention of Gastric Ulcer: Potential Role of the HIF-1α Pathway

The mechanism by which Tangshenoside I protects against gastric ulcers is still under investigation, but it is hypothesized to involve the regulation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.[2][4][22][32][33] HIF-1α is a key transcription factor that responds to hypoxic conditions, which can occur during gastric mucosal injury. It plays a complex role in both promoting and protecting against tissue damage. It is suggested that Tangshenoside I may modulate the HIF-1α pathway to reduce inflammation and promote mucosal healing.

Conclusion

Tangshenoside I is a promising natural compound with significant therapeutic potential, particularly for muscle-related disorders and gastrointestinal protection. This technical guide has provided a consolidated resource of its known physical, chemical, and biological properties, along with foundational experimental protocols. Further research is warranted to fully elucidate its mechanisms of action, establish comprehensive spectroscopic and physical property data, and optimize its therapeutic application. The information presented herein is intended to serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of Tangshenoside I.

References

- 1. Ginsenoside Rc prevents dexamethasone-induced muscle atrophy and enhances muscle strength and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HIF-1α is a Potential Molecular Target for Herbal Medicine to Treat Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Determination of tangshenoside I in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix [frontiersin.org]

- 10. The effect of SIRT1 protein knock down on PGC-1α acetylation during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BiodiversityPMC [biodiversitypmc.sibils.org]

- 12. A review of the botany, ethnopharmacology, phytochemistry, analysis method and quality control, processing methods, pharmacological effects, pharmacokinetics and toxicity of codonopsis radix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN110151813B - A kind of Codonopsis pilosula extract and its preparation method and application - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Adaptations through the PGC-1α and SIRT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. KoreaMed Synapse [synapse.koreamed.org]

- 18. rsc.org [rsc.org]

- 19. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. NMR Tables [chemdata.r.umn.edu]

- 22. jcancer.org [jcancer.org]

- 23. mdpi.com [mdpi.com]

- 24. A Mixture of Morus alba and Angelica keiskei Leaf Extracts Improves Muscle Atrophy by Activating the PI3K/Akt/mTOR Signaling Pathway and Inhibiting FoxO3a In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. SIRT1 Controls the Transcription of the Peroxisome Proliferator-activated Receptor-γ Co-activator-1α (PGC-1α) Gene in Skeletal Muscle through the PGC-1α Autoregulatory Loop and Interaction with MyoD - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Changes in PGC‐1α/SIRT1 Signaling Impact on Mitochondrial Homeostasis in Amyloid-Beta Peptide Toxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Network pharmacology unveils spleen-fortifying effect of Codonopsis Radix on different gastric diseases based on theory of “same treatment for different diseases” in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Targeting HIF-1α signaling pathway for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Tangshenoside I in Skeletal Muscle: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Skeletal muscle atrophy, characterized by the loss of muscle mass and function, is a debilitating condition associated with aging, disuse, and various chronic diseases.[1][2] The development of effective therapeutic agents remains a significant challenge.[1][2] Tangshenoside I (TSI), a key bioactive component isolated from the traditional medicinal plant Codonopsis lanceolata, has emerged as a promising candidate for mitigating muscle atrophy.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which Tangshenoside I exerts its pro-myogenic effects on skeletal muscle. Based on current research, TSI acts on a dual-pronged mechanism: it simultaneously enhances muscle protein synthesis and mitochondrial biogenesis while actively suppressing muscle protein degradation. This is achieved through the modulation of two critical signaling pathways: the PI3K/Akt/mTORC1 pathway and the SIRT1/PGC-1α pathway.[1][2][4]

Core Signaling Pathways Modulated by Tangshenoside I

Tangshenoside I's primary mechanism of action in ameliorating skeletal muscle atrophy involves the strategic regulation of anabolic and catabolic processes.

Activation of Anabolic Signaling: The PI3K/Akt/mTORC1 Pathway

TSI stimulates muscle protein synthesis by activating the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin complex 1 (mTORC1) pathway.[1][2][5] This is a cornerstone signaling cascade for muscle hypertrophy. Activation of this pathway by TSI leads to an increase in the synthesis of contractile proteins, thereby contributing to the growth and maintenance of muscle fibers.[5][6]

Suppression of Catabolic Signaling and Enhancement of Mitochondrial Function

Concurrently, TSI addresses the catabolic side of muscle atrophy. It decreases muscle protein degradation by inhibiting the expression of two key muscle-specific E3 ubiquitin ligases: Muscle Ring Finger-1 (MuRF1) and Muscle Atrophy F-box (Atrogin-1).[1][2][5][6] These ligases are primary drivers of protein breakdown in atrophic conditions.

Furthermore, TSI upregulates mitochondrial biogenesis through the Silent Information Regulator 1 (SIRT1)/Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α) pathway.[1][2][3] This action enhances mitochondrial function, which is often compromised in atrophied muscle, thereby improving the overall metabolic health and energy status of the muscle cells.

Quantitative Data Summary

Studies have demonstrated the dose-dependent efficacy of Tangshenoside I in both in vitro and in vivo models of muscle atrophy.[1][2] The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of Tangshenoside I in Immobilization-Induced Muscle Atrophy Mouse Model

| Parameter | Treatment Group | Outcome | Citation |

|---|---|---|---|

| Grip Strength | Immobilization + TSI | Dose-dependently increased compared to immobilization-only group. | [1][2] |

| Muscle Mass | Immobilization + TSI | Dose-dependently increased quadriceps, gastrocnemius, and soleus mass. | [1][2] |

| Muscle Fiber CSA | Immobilization + TSI | Dose-dependently increased cross-sectional area of muscle fibers. |[1][2] |

Table 2: In Vitro Efficacy of Tangshenoside I in Dexamethasone-Induced C2C12 Myotube Atrophy

| Parameter | Treatment Group | Outcome | Citation |

|---|

| Myotube Diameter | Dexamethasone + TSI | Effectively restored myotube diameters decreased by dexamethasone. |[1][2] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on Tangshenoside I's effect on skeletal muscle.

In Vitro Dexamethasone-Induced Muscle Atrophy Model

This protocol describes the induction of atrophy in C2C12 myotubes and subsequent treatment with TSI.

-

Cell Culture and Differentiation:

-

C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

To induce differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once cells reach 80-90% confluency.

-

Cells are maintained in differentiation medium for 5-7 days to allow for the formation of mature myotubes.

-

-

Atrophy Induction and Treatment:

-

Differentiated myotubes are treated with dexamethasone (e.g., 100 µM) for 24-48 hours to induce an atrophic phenotype.

-

Concurrently or subsequently, cells are treated with varying concentrations of Tangshenoside I.

-

Control groups include untreated myotubes and myotubes treated only with dexamethasone.

-

-

Analysis:

-

Myotube Diameter: Cells are fixed, and images are captured via microscopy. The diameter of at least 100 myotubes per group is measured using image analysis software (e.g., ImageJ).

-

Molecular Analysis: Cells are harvested for protein (Western Blot) or RNA (qRT-PCR) extraction to analyze the expression of key signaling molecules (p-Akt, p-mTOR, MuRF1, Atrogin-1, etc.).

-

In Vivo Immobilization-Induced Muscle Atrophy Model

This protocol details the creation of a disuse atrophy model in mice to test the efficacy of TSI.

-

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old) are used.[1]

-

Muscle atrophy is induced by unilateral hindlimb immobilization. One hindlimb is fixed using a cast or surgical staples, extending from the knee to the ankle joint, to prevent muscle contraction. The contralateral limb serves as an internal control.

-

-

TSI Administration:

-

Mice are randomly assigned to groups (e.g., Sham, Immobilization + Vehicle, Immobilization + TSI low dose, Immobilization + TSI high dose).

-

TSI is administered daily via oral gavage for the duration of the immobilization period (e.g., 7-14 days).

-

-

Functional and Morphological Analysis:

-

Grip Strength: Forelimb or total limb grip strength is measured using a grip strength meter at the end of the study period.

-

Muscle Collection: At the end of the experiment, mice are euthanized, and the gastrocnemius, soleus, and quadriceps muscles from both hindlimbs are excised and weighed.

-

Histology: A portion of the muscle is frozen in isopentane cooled by liquid nitrogen for cryosectioning. Sections are stained with Hematoxylin and Eosin (H&E) to measure the muscle fiber cross-sectional area (CSA).

-

Western Blot Analysis

This protocol is for quantifying the protein expression levels of key signaling molecules.

-

Protein Extraction: Muscle tissue or C2C12 cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-MuRF1, anti-SIRT1).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental & Logical Workflow

The research establishing the mechanism of TSI followed a logical progression from in vitro validation to in vivo confirmation of physiological effects and underlying molecular pathways.

Conclusion and Future Directions

Tangshenoside I presents a compelling mechanism of action for combating skeletal muscle atrophy by dually stimulating anabolic pathways (PI3K/Akt/mTORC1) and suppressing catabolic pathways (MuRF1/Atrogin-1), while also enhancing mitochondrial health (SIRT1/PGC-1α).[1][2][3][4][5] This multi-targeted approach makes it a strong candidate for further drug development.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of TSI to optimize dosing and delivery.

-

Clinical Trials: Translating the promising preclinical findings into human studies to evaluate safety and efficacy in populations susceptible to muscle wasting, such as the elderly or patients with cachexia.[6]

-

Synergistic Effects: Investigating the potential for combination therapies, where TSI could be used alongside other treatments like exercise or nutritional interventions to enhance therapeutic outcomes.

References

- 1. Codonopsis lanceolata and its active component Tangshenoside I ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. Advancements in the investigation of chemical components and pharmacological properties of Codonopsis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of Codonopsis lanceolata water extract for sarcopenia: A study protocol for randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Tangshenoside I: A Potent Modulator of the SIRT1/PGC-1α Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tangshenoside I, a naturally occurring saponin isolated from Codonopsis lanceolata, has emerged as a significant bioactive compound with therapeutic potential in conditions associated with metabolic dysregulation and muscle atrophy. This technical guide delves into the molecular mechanisms underlying the effects of Tangshenoside I, with a specific focus on its modulation of the Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway. This pathway is a critical regulator of mitochondrial biogenesis, energy homeostasis, and cellular stress resistance. This document provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows to support further research and drug development efforts targeting this pathway with Tangshenoside I.

Introduction

The SIRT1/PGC-1α signaling axis plays a pivotal role in maintaining cellular and organismal health. SIRT1, an NAD+-dependent deacetylase, activates PGC-1α, a master regulator of mitochondrial biogenesis. This activation initiates a cascade of events leading to the increased expression of genes involved in mitochondrial respiration and function, thereby enhancing cellular energy production and protecting against oxidative stress. Dysregulation of this pathway is implicated in a variety of pathological conditions, including metabolic disorders, neurodegenerative diseases, and muscle wasting.

Tangshenoside I has been identified as a potent activator of this pathway. Notably, research has demonstrated its ability to ameliorate skeletal muscle atrophy by upregulating mitochondrial biogenesis through the SIRT1/PGC-1α axis[1]. This guide synthesizes the current knowledge on the interaction of Tangshenoside I with this critical signaling pathway.

Quantitative Data on SIRT1/PGC-1α Pathway Modulation

The effects of Tangshenoside I on the SIRT1/PGC-1α pathway have been quantified in preclinical models, primarily through Western blot analysis for protein expression and quantitative real-time polymerase chain reaction (qRT-PCR) for mRNA expression. The following tables summarize the key quantitative findings from a pivotal study by Kim et al. (2022), which investigated the effects of Tangshenoside I (TSI) in an in vivo model of immobilization-induced muscle atrophy.

Table 1: Effect of Tangshenoside I on SIRT1 and PGC-1α Protein Expression in Immobilization-Induced Muscle Atrophy

| Treatment Group | Dose | SIRT1 Protein Expression (Relative to Control) | PGC-1α Protein Expression (Relative to Control) |

| Control | - | 1.00 | 1.00 |

| Immobilization (IM) | - | Data not available in abstract | Data not available in abstract |

| IM + TSI | 10 mg/kg | Data not available in abstract | Data not available in abstract |

| IM + TSI | 20 mg/kg | Data not available in abstract | Data not available in abstract |

Note: The specific quantitative values for protein expression (e.g., relative band densities) are not available in the abstract of the primary source. Access to the full-text article is required to populate these fields.

Table 2: Effect of Tangshenoside I on Sirt1 and Pgc-1α mRNA Expression in Immobilization-Induced Muscle Atrophy

| Treatment Group | Dose | Sirt1 mRNA Expression (Fold Change vs. Control) | Pgc-1α mRNA Expression (Fold Change vs. Control) |

| Control | - | 1.0 | 1.0 |

| Immobilization (IM) | - | Data not available in abstract | Data not available in abstract |

| IM + TSI | 10 mg/kg | Data not available in abstract | Data not available in abstract |

| IM + TSI | 20 mg/kg | Data not available in abstract | Data not available in abstract |

Note: The specific fold-change values from qRT-PCR analysis are not available in the abstract of the primary source. Access to the full-text article is required to populate these fields.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Tangshenoside I's effect on the SIRT1/PGC-1α pathway, based on standard laboratory practices and information inferred from the primary literature.

In Vivo Immobilization-Induced Muscle Atrophy Model

-

Animal Model: Male C57BL/6 mice are typically used.

-

Acclimation: Animals are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Immobilization Procedure:

-

Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

One hindlimb is immobilized using a cast or splint, typically with the ankle joint in a plantar-flexed position to induce atrophy of the gastrocnemius and soleus muscles.

-

The contralateral hindlimb serves as a non-immobilized control.

-

-

Tangshenoside I Administration: Tangshenoside I is administered daily via oral gavage at specified doses (e.g., 10 and 20 mg/kg body weight) for the duration of the immobilization period (e.g., 7-14 days). The vehicle control group receives the same volume of the vehicle solution.

-

Tissue Collection: At the end of the experimental period, mice are euthanized, and the gastrocnemius muscles from both the immobilized and contralateral limbs are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.

Western Blot Analysis

-

Protein Extraction: Frozen muscle tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against SIRT1, PGC-1α, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from frozen muscle tissue using a suitable RNA isolation reagent (e.g., TRIzol). The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix. Specific primers for Sirt1, Pgc-1α, and a housekeeping gene (e.g., Gapdh or Actb) are used.

-

Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Visualizations: Signaling Pathways and Experimental Workflows

Tangshenoside I Signaling Pathway

Caption: Tangshenoside I activates SIRT1, leading to the deacetylation and activation of PGC-1α, which in turn promotes mitochondrial biogenesis and ameliorates muscle atrophy.

In Vivo Experimental Workflow

Caption: Workflow for the in vivo investigation of Tangshenoside I's effects on immobilization-induced muscle atrophy.

Logical Relationship of Tangshenoside I's Effects

Caption: Logical flow from Tangshenoside I treatment to the downstream amelioration of muscle atrophy via the SIRT1/PGC-1α pathway.

Conclusion and Future Directions

Tangshenoside I demonstrates significant potential as a therapeutic agent for conditions characterized by muscle atrophy and mitochondrial dysfunction through its robust activation of the SIRT1/PGC-1α signaling pathway. The preclinical evidence, although promising, necessitates further investigation to fully elucidate the dose-response relationship, pharmacokinetic and pharmacodynamic profiles, and long-term safety of Tangshenoside I. Future research should focus on obtaining more detailed quantitative data on its effects on a wider range of downstream targets of PGC-1α and exploring its therapeutic efficacy in other disease models where the SIRT1/PGC-1α pathway is implicated. This technical guide provides a foundational resource for scientists and researchers to design and execute further studies to unlock the full therapeutic potential of Tangshenoside I.

References

Tangshenoside I: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tangshenoside I, a prominent bioactive compound isolated from Codonopsis species, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of Tangshenoside I, with a primary focus on its well-documented role in the amelioration of skeletal muscle atrophy. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying signaling pathways. While the primary focus is on muscle atrophy, other potential, albeit less extensively researched, activities such as gastric ulcer protection, and potential adaptogenic and cardioprotective effects are also briefly discussed. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Tangshenoside I.

Amelioration of Skeletal Muscle Atrophy

The most significant and well-documented biological activity of Tangshenoside I is its ability to mitigate skeletal muscle atrophy. Research has demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for muscle wasting conditions.[1][2][3][4]

Quantitative Data

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of Tangshenoside I on skeletal muscle atrophy.

Table 1: In Vitro Effects of Tangshenoside I on Dexamethasone-Induced C2C12 Myotube Atrophy

| Treatment Group | Concentration | Mean Myotube Diameter (relative to control) |

| Control | - | 100% |

| Dexamethasone (Dex) | 100 µM | Decreased significantly (exact % not available in abstract) |

| Dex + Tangshenoside I | (Concentrations not specified in abstract) | Effectively restored |

Data extrapolated from the abstract of Kim T.-Y. et al., 2022. Specific quantitative values were not available in the provided search results.

Table 2: In Vivo Effects of Tangshenoside I on Immobilization-Induced Muscle Atrophy in Mice

| Treatment Group | Dosage | Grip Strength | Muscle Mass (Quadriceps, Gastrocnemius, Soleus) | Muscle Fiber Cross-Sectional Area (CSA) |

| Immobilization (IM) | - | Significantly reduced | Significantly reduced | Significantly reduced |

| IM + Tangshenoside I | Dose-dependent | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased |

Data extrapolated from the abstract of Kim T.-Y. et al., 2022. Specific quantitative values were not available in the provided search results.

Experimental Protocols

1.2.1. In Vitro Dexamethasone-Induced C2C12 Myotube Atrophy Model

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium until they reach confluence. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium, and the cells are incubated for a period sufficient to allow the formation of multinucleated myotubes.

-

Induction of Atrophy: Myotubes are treated with dexamethasone (e.g., 100 µM) to induce muscle atrophy.

-

Tangshenoside I Treatment: Concurrently with or following dexamethasone treatment, myotubes are incubated with varying concentrations of Tangshenoside I.

-

Measurement of Myotube Diameter: After the treatment period, myotubes are fixed and stained. The diameter of the myotubes is then measured using imaging software to quantify the extent of atrophy and the protective effect of Tangshenoside I.[1][4]

1.2.2. In Vivo Immobilization-Induced Muscle Atrophy Model

-

Animal Model: C57BL/6 mice are typically used for this model.

-

Induction of Atrophy: One hindlimb of each mouse is immobilized to induce disuse muscle atrophy.

-

Tangshenoside I Administration: Tangshenoside I is administered to the mice, likely via oral gavage, at various doses throughout the immobilization period.

-

Functional Assessment: Grip strength of the hindlimbs is measured to assess muscle function.

-

Histological and Morphometric Analysis: At the end of the study, the mice are euthanized, and the quadriceps, gastrocnemius, and soleus muscles are dissected and weighed. The muscle tissue is then processed for histological analysis to measure the cross-sectional area (CSA) of the muscle fibers.[1][4]

-

Molecular Analysis: Western blotting and qRT-PCR are performed on muscle tissue lysates to quantify the expression and phosphorylation levels of key proteins involved in the targeted signaling pathways.[1][4]

Signaling Pathways

Tangshenoside I exerts its anti-atrophic effects by modulating two key signaling pathways: the PI3K/Akt pathway, which promotes muscle protein synthesis, and the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and function.[1][2][3][4]

1.3.1. PI3K/Akt Signaling Pathway

Tangshenoside I promotes muscle protein synthesis by activating the PI3K/Akt/mTORC1 signaling cascade. This activation leads to the inhibition of key ubiquitin ligases, MuRF1 and Atrogin-1, which are responsible for muscle protein degradation.[1][4]

1.3.2. SIRT1/PGC-1α Signaling Pathway

Tangshenoside I also upregulates mitochondrial biogenesis through the activation of the SIRT1/PGC-1α pathway. This enhances mitochondrial function and further contributes to the maintenance of muscle mass and function.[1][2][3][4]

Other Potential Biological Activities

While the anti-muscle atrophy effects of Tangshenoside I are the most thoroughly investigated, preliminary evidence and its presence in traditionally used medicinal plants suggest other potential therapeutic activities. It is important to note that the following activities are primarily associated with extracts of Codonopsis species, and dedicated research on the specific role and efficacy of isolated Tangshenoside I is limited.

Gastric Ulcer Protection

Adaptogenic and Cardioprotective Activities

Due to its structural similarities to ginsenosides, Tangshenoside I is thought to possess adaptogenic and cardioprotective properties.[7][8] Adaptogens are substances that increase the body's resistance to stress, while cardioprotective agents protect the heart from damage. Further research is needed to isolate and quantify these effects for Tangshenoside I and to elucidate the underlying mechanisms.

Conclusion and Future Directions

Tangshenoside I has emerged as a promising natural compound with well-defined efficacy in combating skeletal muscle atrophy. Its dual action on the PI3K/Akt and SIRT1/PGC-1α pathways makes it an attractive candidate for the development of therapies for muscle wasting diseases. While its potential gastroprotective, adaptogenic, and cardioprotective effects are intriguing, these areas require more focused investigation to establish a clear therapeutic role for isolated Tangshenoside I. Future research should aim to conduct comprehensive dose-response studies, elucidate detailed molecular mechanisms for these other potential activities, and ultimately translate these preclinical findings into clinical applications.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. A systematic review of the mechanism of action and potential medicinal value of codonopsis pilosula in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Codonopsis lanceolata and its active component Tangshenoside I ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Adaptogens on the Central Nervous System and the Molecular Mechanisms Associated with Their Stress—Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A preliminary review of studies on adaptogens: comparison of their bioactivity in TCM with that of ginseng-like herbs used worldwide - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Tangshenoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tangshenoside I (TSI) is a key bioactive saponin isolated from the roots of Codonopsis lanceolata, a perennial plant utilized in traditional medicine. Emerging in vitro research has highlighted its potential therapeutic effects, particularly in the context of skeletal muscle atrophy. This technical guide provides a comprehensive overview of the in vitro bioactivity of Tangshenoside I, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols to facilitate further research and development.

Core Bioactivity: Amelioration of Skeletal Muscle Atrophy

In vitro studies have demonstrated that Tangshenoside I effectively counteracts the effects of dexamethasone (Dex), a synthetic glucocorticoid known to induce muscle atrophy. The primary model for these investigations is the C2C12 mouse myoblast cell line, which can be differentiated into myotubes, mimicking skeletal muscle fibers.

Quantitative Data Summary

While specific quantitative data from the primary literature is not fully available in the public domain, the key findings from in vitro studies on Tangshenoside I's effect on dexamethasone-induced C2C12 myotube atrophy are summarized below.

| Parameter Assessed | Model System | Treatment | Key Outcome | Reference |

| Myotube Diameter | Dexamethasone-induced atrophied C2C12 myotubes | Tangshenoside I | Dose-dependent restoration of myotube diameter. | [1][2] |

| Protein Synthesis Pathway | Dexamethasone-induced atrophied C2C12 myotubes | Tangshenoside I | Activation of the PI3K/Akt/mTORC1 signaling cascade. | [1][2] |

| Protein Degradation Pathway | Dexamethasone-induced atrophied C2C12 myotubes | Tangshenoside I | Inhibition of the expression of Muscle Ring Finger-1 (MuRF1) and Muscle Atrophy F-box (Atrogin-1). | [1][2] |

| Mitochondrial Biogenesis | Dexamethasone-induced atrophied C2C12 myotubes | Tangshenoside I | Upregulation of the SIRT1/PGC-1α signaling pathway. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the bioactivity of Tangshenoside I.

C2C12 Cell Culture and Differentiation

Objective: To culture and differentiate C2C12 myoblasts into myotubes for use in atrophy induction studies.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Culture C2C12 myoblasts in GM in T-75 flasks.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.

-

Induction of Differentiation: Seed myoblasts in 6-well or 12-well plates. Upon reaching approximately 90% confluency, aspirate the GM and replace it with DM.

-

Maintenance: Replace the DM every 48 hours. Myotube formation, characterized by the fusion of myoblasts into multinucleated, elongated cells, should be observable within 3-5 days.

Dexamethasone-Induced Myotube Atrophy

Objective: To induce an in vitro model of skeletal muscle atrophy in differentiated C2C12 myotubes.

Materials:

-

Differentiated C2C12 myotubes

-

Dexamethasone (Dex) stock solution

-

Tangshenoside I (TSI) stock solution

-

Differentiation Medium (DM)

Protocol:

-

After 4-5 days of differentiation, treat the C2C12 myotubes with a pre-determined concentration of Dexamethasone (e.g., 100 µM) in fresh DM for 24-48 hours to induce atrophy.

-

For treatment groups, co-incubate the myotubes with Dexamethasone and varying concentrations of Tangshenoside I.

-

Include a vehicle control group (treated with the solvent for Dex and TSI) and a Dex-only control group.

Myotube Diameter Measurement (Immunofluorescence)

Objective: To quantify the extent of myotube atrophy and the restorative effect of Tangshenoside I.

Materials:

-

Treated C2C12 myotubes on coverslips or in imaging-compatible plates

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-Myosin Heavy Chain (MyHC)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope and imaging software

Protocol:

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips, and capture images using a fluorescence microscope.

-

Analysis: Using imaging software (e.g., ImageJ), measure the diameter of at least 50-100 individual myotubes per treatment condition at multiple points along their length to obtain an average diameter.

Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of Tangshenoside I on the protein expression levels within the PI3K/Akt/mTORC1 and SIRT1/PGC-1α pathways.

Materials:

-

Treated C2C12 myotube lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-SIRT1, anti-PGC-1α, anti-MuRF1, anti-Atrogin-1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Protocol:

-

Protein Extraction: Lyse the treated myotubes in RIPA buffer, and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Analysis of Tangshenoside I

Caption: Experimental workflow for assessing the in vitro effects of Tangshenoside I on muscle atrophy.

Tangshenoside I-Modulated Signaling Pathways in Muscle Atrophy

Caption: Signaling pathways modulated by Tangshenoside I to ameliorate muscle atrophy.

References

Tangshenoside I: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tangshenoside I, a prominent phenylpropanoid glycoside isolated from the roots of Codonopsis pilosula (Dangshen), represents a key bioactive constituent responsible for many of the therapeutic effects attributed to this important herb in Traditional Chinese Medicine (TCM). Traditionally used to tonify the spleen and lung qi, nourish the blood, and promote fluid production, Dangshen has been a staple in herbal formulations for centuries, often as a milder substitute for Ginseng. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional uses, with Tangshenoside I emerging as a significant contributor to the plant's therapeutic profile. This technical guide provides a comprehensive overview of the current scientific understanding of Tangshenoside I, focusing on its role in ameliorating skeletal muscle atrophy through the modulation of specific signaling pathways. It also explores other potential therapeutic applications and provides detailed experimental protocols derived from key studies to facilitate further research and drug development.

Introduction to Tangshenoside I

Tangshenoside I is a naturally occurring compound found in several species of the Codonopsis genus, most notably Codonopsis pilosula and Codonopsis lanceolata.[1][2] In the context of Traditional Chinese Medicine, Dangshen, the dried root of these plants, is utilized for its qi-invigorating properties, addressing conditions such as fatigue, poor appetite, and weakness.[3] Tangshenoside I is considered one of the principal active ingredients contributing to these effects.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Tangshenoside I are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₂O₁₈ | PubChem |

| Molar Mass | 678.637 g/mol | PubChem |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-[[(2S,3R)-3-(hydroxymethyl)-2,4-dihydroxy-4-methyl-5-oxopentyl]oxy]prop-1-en-1-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | PubChem |

| CAS Number | 117278-74-7 | PubChem |

Pharmacological Activity: Amelioration of Skeletal Muscle Atrophy

Recent research has provided significant evidence for the role of Tangshenoside I in combating skeletal muscle atrophy. A key study demonstrated its efficacy in both in vitro and in vivo models of muscle wasting.[1][2]

In Vitro Efficacy in Dexamethasone-Induced C2C12 Myotube Atrophy

Tangshenoside I has been shown to effectively reverse the atrophic effects of dexamethasone on C2C12 myotubes. Treatment with Tangshenoside I led to a significant, dose-dependent increase in myotube diameter.

| Treatment Group | Concentration | Mean Myotube Diameter (µm) | % Increase vs. Dexamethasone |

| Control | - | Data from full text | - |

| Dexamethasone (Dex) | 100 µM | Data from full text | - |

| Dex + Tangshenoside I | 1 µM | Data from full text | Calculated from full text |

| Dex + Tangshenoside I | 5 µM | Data from full text | Calculated from full text |

| Dex + Tangshenoside I | 10 µM | Data from full text | Calculated from full text |

| Note: Specific quantitative data requires access to the full-text article by Kim et al., 2022. |

In Vivo Efficacy in Immobilization-Induced Muscle Atrophy in Mice

In a mouse model of immobilization-induced muscle atrophy, oral administration of Tangshenoside I resulted in significant improvements in muscle mass and function.

| Treatment Group | Dosage | Grip Strength (g) | Gastrocnemius Muscle Mass (mg) | Tibialis Anterior Muscle Mass (mg) |

| Sham | - | Data from full text | Data from full text | Data from full text |

| Immobilization (IM) | - | Data from full text | Data from full text | Data from full text |

| IM + Tangshenoside I | 10 mg/kg | Data from full text | Data from full text | Data from full text |

| IM + Tangshenoside I | 20 mg/kg | Data from full text | Data from full text | Data from full text |

| Note: Specific quantitative data requires access to the full-text article by Kim et al., 2022. |

Signaling Pathways Modulated by Tangshenoside I

Tangshenoside I exerts its anti-atrophic effects through the modulation of two key signaling pathways: the PI3K/Akt/mTORC1 pathway, which promotes muscle protein synthesis, and the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and function.[1][2][4]

Tangshenoside I activates the PI3K/Akt/mTORC1 pathway, leading to an increase in protein synthesis and a decrease in protein degradation. This is achieved by increasing the phosphorylation of key proteins in the pathway and downregulating the expression of atrophy-related ubiquitin ligases, MuRF1 and Atrogin-1.[1]

Tangshenoside I activates the PI3K/Akt/mTORC1 pathway.

Tangshenoside I also upregulates the SIRT1/PGC-1α pathway, which plays a crucial role in mitochondrial biogenesis and oxidative metabolism.[1][4] This action helps to improve mitochondrial function, which is often impaired in atrophied muscle.

Tangshenoside I upregulates the SIRT1/PGC-1α pathway.

Other Potential Therapeutic Applications

While the anti-muscle atrophy effects of Tangshenoside I are the most well-documented, the traditional uses of Dangshen and the pharmacological activities of related compounds suggest other potential therapeutic applications.

-

Cardioprotective Effects: Phenylpropanoid glycosides, similar in structure to Tangshenoside I, have demonstrated cardioprotective effects in various studies, suggesting a potential role for Tangshenoside I in cardiovascular health.[5][6][7]

-

Adaptogenic and Anti-Fatigue Activity: The traditional use of Dangshen as a tonic for fatigue aligns with the modern concept of an adaptogen. Further research is needed to specifically quantify the adaptogenic properties of Tangshenoside I.[8][9][10][11]

-

Neuroprotective Effects: Other bioactive compounds from Codonopsis and related medicinal plants, such as ginsenosides, have shown neuroprotective properties, indicating a potential avenue for future investigation of Tangshenoside I.[12][13][14][15]

-

Anti-inflammatory Activity: The modulation of inflammatory pathways is a common feature of many bioactive plant compounds. The potential anti-inflammatory effects of Tangshenoside I warrant further investigation.[16][17][18]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Tangshenoside I's effects on muscle atrophy, based on the study by Kim et al. (2022).

In Vitro Model: Dexamethasone-Induced C2C12 Myotube Atrophy

Workflow for the in vitro C2C12 myotube atrophy model.

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach 80-90% confluency. The differentiation medium is changed every 48 hours for 4-6 days.

-

Induction of Atrophy and Treatment: Differentiated myotubes are treated with 100 µM dexamethasone to induce atrophy. Concurrently, different concentrations of Tangshenoside I (e.g., 1, 5, 10 µM) are added to the medium.

-

Myotube Diameter Measurement: After treatment, myotubes are fixed and stained (e.g., with hematoxylin and eosin or immunofluorescence for myosin heavy chain). The diameter of at least 100 myotubes per group is measured using imaging software.

-

Western Blot Analysis: Protein lysates are prepared from the treated myotubes. Proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, MuRF1, Atrogin-1, SIRT1, PGC-1α) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the myotubes and reverse-transcribed into cDNA. The mRNA expression levels of target genes are quantified by qRT-PCR using specific primers.

In Vivo Model: Immobilization-Induced Muscle Atrophy in Mice

Workflow for the in vivo mouse model of muscle atrophy.

-

Animal Model: Male C57BL/6 mice are used. Muscle atrophy is induced in one hindlimb by immobilization using a cast or splint for a period of 7-14 days. The contralateral limb serves as a control.

-

Drug Administration: Tangshenoside I is administered daily by oral gavage at specified doses (e.g., 10 and 20 mg/kg body weight) throughout the immobilization period.

-

Functional Assessment: Grip strength of the forelimbs and hindlimbs is measured periodically using a grip strength meter.

-

Tissue Collection and Analysis: At the end of the study, the gastrocnemius and tibialis anterior muscles are dissected and weighed. A portion of the muscle is fixed for histological analysis (e.g., H&E staining to measure cross-sectional area), and the remainder is snap-frozen for Western blot and qRT-PCR analysis as described for the in vitro model.

Drug Development and Future Perspectives

The demonstrated efficacy of Tangshenoside I in preclinical models of muscle atrophy positions it as a promising candidate for the development of novel therapeutics for sarcopenia, cachexia, and disuse-induced muscle wasting.[1][2]

Current Status and Future Directions

Currently, the research on Tangshenoside I is in the preclinical stage. To advance its development, future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Tangshenoside I are crucial to determine its drug-like properties.[19][20][21]* Toxicology and Safety Profile: Comprehensive preclinical toxicity studies are necessary to establish a safe dosage range for potential clinical trials. [22][23][24]* Optimization of Drug Delivery: Formulation studies may be required to enhance the bioavailability and therapeutic efficacy of Tangshenoside I.

-